molecular formula C22H15ClN2O2 B5292292 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone

2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone

Cat. No.: B5292292
M. Wt: 374.8 g/mol
InChI Key: MXOUMKKLMAUUQT-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone, also known as CCVQ, is a quinazolinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. CCVQ is a synthetic compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and diabetes. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer. This compound has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is involved in the regulation of glucose metabolism and the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduces the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins that are involved in inflammation. This compound has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, this compound has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory using simple reaction conditions. This compound has also been shown to exhibit a range of biological activities, making it a useful tool for investigating the mechanisms of inflammation, cancer, and diabetes. However, this compound also has several limitations for laboratory experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone. One area of research is to further investigate the mechanism of action of this compound and identify the specific signaling pathways that are targeted by the compound. Another area of research is to investigate the potential therapeutic applications of this compound in animal models of inflammation, cancer, and diabetes. Additionally, future research could focus on developing analogs of this compound that exhibit improved solubility and potency. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully understand its biological activity and potential clinical applications.

Synthesis Methods

The synthesis of 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone involves the reaction of 2-chlorobenzaldehyde with 3-hydroxyacetophenone in the presence of a catalyst, such as piperidine, to produce this compound. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of catalyst used.

Scientific Research Applications

2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been the subject of numerous scientific studies due to its potential therapeutic applications. In vitro studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Additionally, this compound has been shown to exhibit anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity.

Properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2/c23-19-10-3-1-6-15(19)12-13-21-24-20-11-4-2-9-18(20)22(27)25(21)16-7-5-8-17(26)14-16/h1-14,26H/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOUMKKLMAUUQT-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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